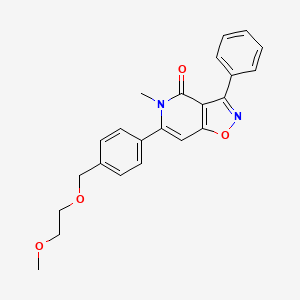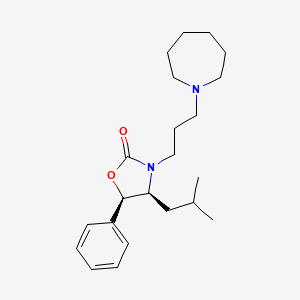
异丙肼
描述
异丙肼,化学名为 N-异丙基异烟酰肼,是一种非选择性、不可逆的单胺氧化酶抑制剂,属于肼类。它最初被开发用于治疗结核病,但后来被发现具有抗抑郁作用。异丙肼是第一种于 1958 年引入医学的单胺氧化酶抑制剂系列药物。 由于其肝毒性,它在世界大部分地区已停止使用 .
科学研究应用
异丙肼因其精神作用而被广泛研究。它是第一种临床上有效的单胺氧化酶抑制剂,用于治疗精神抑郁症。 该化合物被发现能使抑郁症患者精力充沛,而不是镇静,这在精神药理学领域是一个重大发现 .
作用机制
异丙肼通过抑制单胺氧化酶发挥作用,该酶负责分解神经递质,如去甲肾上腺素、血清素和多巴胺。 通过抑制这种酶,异丙肼会增加大脑中这些神经递质的含量,从而增强情绪和情感刺激 .
类似化合物:
异烟肼: 化学结构与异丙肼相似,主要用于治疗结核病。
苯乙肼: 另一种单胺氧化酶抑制剂,用作抗抑郁药。
异卡波肼: 一种具有类似抗抑郁作用的单胺氧化酶抑制剂
独特性: 异丙肼在使患者精力充沛而不是镇静方面是独特的,这在治疗抑郁症方面是一个显著的区别。 它的肝毒性导致它被其他副作用更少的单胺氧化酶抑制剂取代 .
生化分析
Biochemical Properties
Iproniazid inhibits the activity of monoamine oxidases (MAOs) both directly and by formation of an active metabolite, isopropylhydrazine . The formation of isopropylhydrazine from Iproniazid has been observed without MAOs present . Both Iproniazid and isopropylhydrazine react near the active site of MAOs .
Cellular Effects
The most significant adverse effects of using Iproniazid is the hepatotoxicity caused by its metabolites . Moreover, usage of Iproniazid results in several adverse effects such as dizziness (when lying down), drowsiness, headaches, ataxia, numbness of the feet and hands, and muscular twitching .
Dosage Effects in Animal Models
Rat models and other animal models have shown that cytochrome P450 enzymes convert isopropyl hydrazine to alkylating compounds that induce liver necrosis . Hepatic necrosis was found in rats with doses as low as 10 mg/kg .
Metabolic Pathways
Iproniazid can also be metabolised by O-dealkylation from Iproniazid to acetone and isoniazid . Isoniazid can undergo further metabolism via multiple metabolic pathways, of which one eventually results in alkylating agents as well . This toxifying metabolic pathway includes N-acetylation .
Transport and Distribution
Iproniazid is metabolized in the body . Iproniazid is converted to isopropyl hydrazine and isonicotinic acid in an initial hydrolysis reaction . Isopropyl hydrazine can either be released in the blood or it can be metabolically activated by microsomal CYP450 enzymes .
Subcellular Localization
Given its role as a monoamine oxidase inhibitor, it is likely to be found in the vicinity of these enzymes, which are located in the outer mitochondrial membrane .
准备方法
合成路线和反应条件: 异丙肼可以通过多种路线合成。最常见的原料是甲基异烟酸酯,它与肼反应生成异烟酰肼。 异烟酰肼随后与异丙基碘反应生成异丙肼 .
工业生产方法: 异丙肼的工业生产涉及大规模合成异烟酰肼,然后在受控条件下与异丙基碘反应,以确保高产率和纯度。 该反应通常需要无水条件,并使用乙醇或甲醇等溶剂 .
化学反应分析
反应类型: 异丙肼会发生多种化学反应,包括水解、脱烷基化和氧化 .
常用试剂和条件:
水解: 异丙肼在水存在下水解生成异烟酸和异丙基肼。
脱烷基化: 异丙肼的脱烷基化导致生成异烟肼和丙酮。
主要产物: 这些反应生成的主要产物包括异烟酸、异丙基肼、异烟肼和丙酮 .
相似化合物的比较
Isoniazid: Chemically similar to iproniazid, used primarily for the treatment of tuberculosis.
Phenelzine: Another monoamine oxidase inhibitor used as an antidepressant.
Isocarboxazid: A monoamine oxidase inhibitor with similar antidepressant properties
Uniqueness: Iproniazid was unique in its ability to energize patients rather than sedate them, which was a significant distinction in the treatment of depression. its hepatotoxicity led to its replacement by other monoamine oxidase inhibitors with fewer side effects .
属性
IUPAC Name |
N'-propan-2-ylpyridine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-7(2)11-12-9(13)8-3-5-10-6-4-8/h3-7,11H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMGNSNKLVNMIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NNC(=O)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023168 | |
| Record name | Iproniazid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54-92-2 | |
| Record name | Iproniazid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iproniazid [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iproniazid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04818 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Iproniazid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iproniazid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IPRONIAZID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D892HFI3XA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
161-161.5 | |
| Record name | Iproniazid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04818 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Iproniazid's primary mechanism of action?
A: Iproniazid functions as a potent monoamine oxidase (MAO) inhibitor [, , , ]. This enzyme plays a crucial role in the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine.
Q2: How does MAO inhibition impact neurotransmitter levels?
A: By inhibiting MAO, Iproniazid prevents the degradation of these neurotransmitters, leading to their accumulation in the brain [, , , ]. This increase in neurotransmitter levels is thought to contribute to its mood-elevating effects.
Q3: What is the molecular formula and weight of Iproniazid?
A3: Iproniazid has the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol.
Q4: Are there any specific insights into the material compatibility and stability of Iproniazid?
A: While the provided research does not elaborate on material compatibility, it highlights the importance of considering potential drug-drug interactions [, , , ]. Iproniazid's interaction with other medications, especially those metabolized by the same enzymatic pathways, requires careful consideration.
Q5: How do structural modifications of Iproniazid influence its activity?
A: Research suggests that the alkylhydrazine residue of Iproniazid is crucial for its MAO-blocking activity []. Modifications to this structure could alter its potency and selectivity.
Q6: Are there any known analogues of Iproniazid with improved safety profiles?
A: Researchers have explored analogues like isocarboxazid and phenelzine, seeking safer alternatives [, ]. These compounds also inhibit MAO but exhibit different pharmacological profiles.
Q7: How is Iproniazid metabolized in the body?
A: Iproniazid is primarily metabolized in the liver [, ]. One of its metabolites, isopropylhydrazine, has been identified as a potential contributor to its hepatotoxicity [].
Q8: Does Iproniazid induce or inhibit drug-metabolizing enzymes?
A: Research indicates that Iproniazid can inhibit enzymes in the liver responsible for detoxifying drugs like barbiturates and amphetamines []. This inhibition can lead to potentially dangerous drug interactions.
Q9: What were the primary clinical applications of Iproniazid?
A: Iproniazid was initially used as an antituberculosis agent [, , , ]. Its mood-elevating effects led to its application in treating depression [, , , , , , , , , ].
Q10: What are the major safety concerns associated with Iproniazid?
A: The most significant concern is hepatotoxicity, with reports of jaundice and even fatal liver damage [, , , , , , ]. Other adverse effects include hypotension, central nervous system disturbances, and potentially dangerous drug interactions [, , , , ].
Q11: Are there specific genetic factors that might predispose individuals to Iproniazid-induced liver injury?
A: While the research provided doesn't directly address genetic factors, it does highlight that Iproniazid exhibits strain-specific hepatotoxic effects in mice []. This suggests a potential role of genetic predisposition in its toxicity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















